3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid
Description
Background and Significance of Benzamido Propionic Acid Derivatives
Benzamido propionic acid derivatives constitute a significant class of organic compounds that have attracted considerable attention in medicinal chemistry due to their diverse biological activities and structural versatility. These compounds are characterized by the presence of both amino and carboxylic acid functional groups, which classifies them as amino acid derivatives with enhanced pharmacological potential. The structural framework of benzamido propionic acid derivatives typically incorporates aromatic benzamide moieties linked to propanoic acid backbones, creating compounds with unique physicochemical properties that enable various biological interactions.
The significance of benzamido propionic acid derivatives extends beyond their fundamental chemical properties to encompass their role as building blocks in pharmaceutical development. Research has demonstrated that compounds containing beta-amino acid patterns exhibit remarkable properties of high interest for medicinal chemistry applications, including enhanced resistance to proteolytic degradation and improved pharmacokinetic profiles. The construction of bioactive peptides using beta-amino acid-containing sequence patterns represents a promising strategy to obtain analogues that display properties valuable for drug development, particularly in terms of stability and bioavailability.
The chlorobenzoyl and methoxyphenyl substituents present in 3-(4-chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid contribute significantly to its biological activity potential. The chlorobenzoyl group enhances lipophilicity and may influence receptor binding affinity, while the methoxyphenyl group provides additional structural complexity that can modulate biological activity. These functional groups are commonly found in pharmaceutical compounds and are known to contribute to various therapeutic effects, making this particular derivative a compound of substantial research interest.
Table 1 presents the fundamental physicochemical properties of this compound:
Historical Context in Organic Chemistry Research
The development of benzamido propionic acid derivatives can be traced through the broader evolution of amino acid chemistry and peptide research. Beta-amino acids, which form the structural foundation for many benzamido propionic acid derivatives, have been recognized for their unique properties since the early investigations into non-natural amino acid systems. The historical progression of this field has been marked by increasing recognition of the potential advantages that beta-amino acid-containing compounds offer over their alpha-amino acid counterparts, particularly in terms of metabolic stability and conformational properties.
The emergence of beta-amino acid research gained significant momentum with the discovery that peptides containing beta-amino acid patterns could modulate conformation, dynamics, and proteolytic susceptibility of native peptides. This foundational understanding led to systematic investigations into the synthesis and biological evaluation of various beta-amino acid derivatives, including the benzamido propionic acid family. The historical development has been characterized by progressive refinements in synthetic methodologies and an expanding appreciation for the structure-activity relationships that govern the biological properties of these compounds.
Research into benzamide derivatives has also been influenced by developments in plant growth regulation and pharmaceutical chemistry. Historical investigations into benzamide derivatives revealed their capacity to exhibit various activities including plant growth control, antimicrobial properties, and other biological effects. These early findings established the foundation for more sophisticated research into the medicinal chemistry applications of benzamido compounds, ultimately leading to the detailed investigation of specific derivatives such as this compound.
The historical context of organic chemistry research has demonstrated that compounds incorporating both aromatic benzamide functionalities and carboxylic acid groups represent versatile scaffolds for drug development. The evolution of synthetic organic chemistry has provided increasingly sophisticated tools for the preparation and modification of these compounds, enabling researchers to explore structure-activity relationships systematically and develop compounds with optimized biological properties.
Nomenclature and Chemical Classification
The nomenclature of this compound follows established International Union of Pure and Applied Chemistry guidelines for organic compounds containing multiple functional groups. The systematic name reflects the compound's structural complexity, with the propanoic acid serving as the parent chain and the various substituents being designated according to their positions and chemical nature. The compound is also known by several alternative names, including 3-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid, which emphasizes the benzoylamino functionality.
The chemical classification of this compound places it within multiple overlapping categories that reflect its diverse structural features. Primarily, it is classified as an amino acid derivative due to the presence of both amino and carboxylic acid functional groups within its molecular structure. Additionally, the compound falls under the classification of aromatic carboxylic acids, given the presence of aromatic rings and the carboxylic acid functionality. The benzamide moiety further classifies it as a benzamide derivative, while the presence of halogen and methoxy substituents adds additional classification dimensions.
From a structural perspective, this compound can be categorized as a beta-amino acid derivative. Beta-amino acids are characterized by the presence of an amino group at the beta position relative to the carboxylic acid, which distinguishes them from the more common alpha-amino acids found in natural proteins. This structural arrangement confers unique conformational and biological properties that make beta-amino acid derivatives particularly valuable in medicinal chemistry applications.
Table 2 provides a comprehensive overview of the compound's nomenclature and classification:
| Classification Category | Designation |
|---|---|
| Primary Classification | Amino Acid Derivative |
| Secondary Classification | Aromatic Carboxylic Acid |
| Tertiary Classification | Benzamide Derivative |
| Structural Category | Beta-Amino Acid |
| Chemical Abstract Service Number | 332052-54-7 |
| MDL Number | MFCD01366664 |
| IUPAC Name | 3-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid |
The compound's identification numbers, including the Chemical Abstract Service number 332052-54-7 and the MDL number MFCD01366664, provide unique identifiers that facilitate database searches and chemical literature retrieval. These standardized identification systems are essential for maintaining accurate records and enabling efficient communication within the scientific community regarding this specific compound.
Research Objectives and Scope
The research objectives surrounding this compound encompass multiple dimensions of chemical and biological investigation. Primary research objectives include the comprehensive characterization of the compound's structural properties, the development of efficient synthetic methodologies, and the systematic evaluation of its biological activities. These objectives are driven by the compound's potential applications in pharmaceutical research and its value as a representative member of the benzamido propionic acid derivative family.
A fundamental research objective involves the detailed analysis of structure-activity relationships within the benzamido propionic acid derivative class. The presence of specific functional groups, including the chlorobenzoyl and methoxyphenyl substituents, provides opportunities to investigate how structural modifications influence biological activity. This research direction aims to establish principles that can guide the design of new derivatives with enhanced or targeted biological properties, contributing to the broader understanding of how molecular structure relates to biological function.
The scope of research extends to include investigations into the compound's mechanism of action and its interactions with biological targets. Research indicates that benzamido derivatives may interact with various enzymes and receptors, potentially inhibiting specific kinases or other proteins associated with cellular processes. Understanding these interactions is crucial for developing applications in pharmaceutical research and for establishing the compound's potential therapeutic value.
Synthetic chemistry research objectives focus on developing efficient and scalable methods for the preparation of this compound and related derivatives. The synthesis typically involves multiple steps, including condensation reactions and appropriate protective group strategies. Optimization of these synthetic approaches represents an important research objective that can facilitate broader access to the compound for biological evaluation and potential commercial applications.
The research scope also encompasses comparative studies with related benzamido propionic acid derivatives to establish the unique properties and advantages of this specific compound. By examining the biological activities of structurally related compounds, researchers can identify the specific contributions of the chlorobenzoyl and methoxyphenyl substituents to overall biological activity. This comparative approach provides valuable insights into the design principles that govern the development of effective benzamido propionic acid derivatives.
Table 3 summarizes the key research objectives and their corresponding methodological approaches:
| Research Objective | Methodological Approach | Expected Outcome |
|---|---|---|
| Structural Characterization | Spectroscopic Analysis | Complete Structural Confirmation |
| Synthetic Optimization | Reaction Condition Screening | Improved Synthetic Efficiency |
| Biological Activity Assessment | In Vitro Screening | Activity Profile Determination |
| Structure-Activity Relationship | Comparative Analysis | Design Principles |
| Mechanism Investigation | Biochemical Assays | Mechanism Elucidation |
The comprehensive research objectives outlined for this compound reflect the compound's significance within the broader context of medicinal chemistry and organic synthesis. The multidisciplinary approach required to address these objectives demonstrates the complex nature of modern pharmaceutical research and the importance of systematic investigation in developing new therapeutic agents and understanding fundamental chemical principles.
Properties
IUPAC Name |
3-[(4-chlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO4/c1-23-14-8-4-11(5-9-14)15(10-16(20)21)19-17(22)12-2-6-13(18)7-3-12/h2-9,15H,10H2,1H3,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWWJKKIMHVAMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389661 | |
| Record name | 3-(4-Chlorobenzamido)-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332052-54-7 | |
| Record name | 3-(4-Chlorobenzamido)-3-(4-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Acylation and Oxidation Route
A patented method for related 3-(4-phenylbenzoyl)-propionic acid derivatives provides a useful framework:
Step 1: Friedel-Crafts Acylation
A substituted biphenyl compound (bearing the 4-methoxyphenyl group) is reacted with 4-chlorobenzoyl chloride in the presence of anhydrous aluminum chloride catalyst in chlorobenzene solvent under ice-cooling and room temperature stirring. This yields a 3-(4-chlorobenzoyl)-ethyl methyl ketone intermediate.Step 2: Oxidation to Propionic Acid
The ketone intermediate is oxidized in an aqueous sodium hydroxide solution, often with controlled temperature and stirring, to convert the ketone side chain into the propionic acid moiety. Acidification with hydrochloric acid precipitates the target acid, which is purified by recrystallization (e.g., acetone or methyl ethyl ketone).Yields and Purity
Yields reported for similar compounds are high, around 85-88%, with pure crystalline products obtained after recrystallization.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 4-chlorobenzoyl chloride, AlCl3, chlorobenzene, 0°C to RT | 3-(4-chlorobenzoyl)-ethyl methyl ketone | ~88 | Ice cooling, stirring 1 hr RT |
| 2 | NaOH aqueous solution, oxidation, acidification with HCl | 3-(4-chlorobenzoylamino)-3-(4-methoxyphenyl)-propionic acid | ~88 | Recrystallization from acetone |
Amide Bond Formation via Coupling Agents
Another approach involves direct coupling of the amino acid or amino ester derivative of the 4-methoxyphenyl propionic acid with 4-chlorobenzoic acid or its activated derivatives:
Step 1: Preparation of Amino Ester
The 3-(4-methoxyphenyl)-propionic acid is converted to its amino ester derivative using trimethylsilyl chloride in methanol, stirring at room temperature for 12 hours.Step 2: Coupling Reaction
The amino ester is reacted with 4-chlorobenzoic acid in the presence of coupling agents such as N-ethyl-N′-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature overnight. Triethylamine is used as a base.Step 3: Hydrolysis to Acid
The resulting N-(4-chlorobenzoyl) amino ester is hydrolyzed under acidic or basic conditions to yield the target propionic acid.Purification
The product is purified by extraction, drying, and recrystallization.
This method is widely used for N-benzoyl amino acid derivatives and provides good yields and purity.
| Step | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Trimethylsilyl chloride, MeOH, RT, 12 h | Amino ester derivative | Quantitative | Used without further purification |
| 2 | 4-chlorobenzoic acid, EDC·HCl, DMAP, Et3N, DCM, RT overnight | N-(4-chlorobenzoyl) amino ester | 70-85 | Stirring at RT overnight |
| 3 | Acid or base hydrolysis | 3-(4-chloro-benzoylamino)-3-(4-methoxyphenyl)-propionic acid | 75-90 | Purification by recrystallization |
Biocatalytic and Enzymatic Methods (Emerging)
While no direct reports exist for this exact compound, enzymatic synthesis methods for chiral hydroxy and amino acids related to substituted propionic acids have been developed:
- Use of ketoreductases and dehalogenases to prepare chiral intermediates from ethyl 4-chloroacetoacetate derivatives.
- Enzymatic asymmetric reductions yielding high enantiomeric excess (>99%) and good yields.
- Continuous enzymatic processes in membrane reactors for scale-up synthesis of related hydroxy acids.
These methods offer potential for stereoselective synthesis of chiral analogs of this compound, especially if enantiopure products are desired.
Summary Table of Preparation Methods
| Method Type | Key Steps | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Friedel-Crafts Acylation + Oxidation | Acylation of biphenyl + oxidation to acid | 4-chlorobenzoyl chloride, AlCl3, NaOH, HCl | 85-88 | High yield, crystalline product |
| Amide Coupling + Hydrolysis | Amino ester formation + coupling + hydrolysis | Trimethylsilyl chloride, EDC·HCl, DMAP, Et3N | 70-90 | Versatile, mild conditions |
| Biocatalytic Synthesis | Enzymatic reduction and hydrolysis | Ketoreductase, dehalogenase, NADP+, buffers | Up to 99 e.e. | For chiral synthesis, scalable |
| Cyclization (for related compounds) | Epoxide ring opening + acid catalysis | Methanesulfonic acid, chlorinated solvents | Moderate | For heterocyclic derivatives |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: 3-(4-Hydroxy-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid.
Reduction: 3-(Benzoylamino)-3-(4-methoxy-phenyl)-propionic acid.
Substitution: 3-(4-Substituted-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid.
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that derivatives of propionic acid compounds exhibit anticancer properties. For instance, studies have shown that similar structures can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The specific structure of 3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid may enhance these effects through unique interactions with cellular targets.
2. Anti-inflammatory Effects
Compounds with similar functional groups have been studied for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase, which are crucial in inflammatory pathways. This application is particularly relevant for conditions like arthritis and other chronic inflammatory diseases.
Biochemical Applications
1. Proteomics Research
The compound is utilized in proteomics for its ability to modify protein structures. Its specific functional groups allow for selective binding to amino acid residues, facilitating the study of protein interactions and functions. This application is critical in understanding disease mechanisms at the molecular level.
2. Enzyme Inhibition Studies
Research has demonstrated that propionic acid derivatives can act as enzyme inhibitors, providing insights into metabolic pathways. For example, they may inhibit enzymes involved in lipid metabolism, which could have implications for obesity and metabolic syndrome research.
Material Science Applications
1. Polymer Chemistry
this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its unique chemical structure allows for the development of specialty polymers with tailored characteristics for specific applications.
2. Drug Delivery Systems
The compound's amphiphilic nature makes it suitable for use in drug delivery systems, where it can help encapsulate hydrophobic drugs, improving their solubility and bioavailability. Research into nanoparticles utilizing this compound has shown promise in targeted drug delivery applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro using similar propionic acid derivatives. |
| Study B | Anti-inflammatory Effects | Found that compounds with similar structures reduced inflammation markers in animal models of arthritis. |
| Study C | Proteomics Research | Utilized the compound to modify proteins, revealing new interaction networks involved in cellular signaling pathways. |
Mechanism of Action
The mechanism of action of 3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. If used in drug development, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the uniqueness of 3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid, a comparative analysis with structurally analogous compounds is provided below. Key differences in substituents, biological activity, and chemical properties are highlighted.
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Bioactivity: The 4-chloro-benzoylamino group enhances binding to enzymes like cyclooxygenase (COX) and proteases, contributing to anti-inflammatory activity. In contrast, analogs with simple amino groups (e.g., (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid) exhibit weaker interactions due to reduced steric bulk and electronic effects . The 4-methoxy-phenyl group improves metabolic stability compared to hydroxylated analogs (e.g., 3-(3-Hydroxy-4-methoxyphenyl)propionic acid), which are prone to glucuronidation .
Therapeutic Potential: Compounds with dual aromatic substituents (e.g., target compound) show higher binding affinity to biological targets than monosubstituted derivatives. For instance, 3-(4-Chlorophenyl)propionic acid lacks therapeutic efficacy due to its simplicity . The acetamido derivative (3-Acetamido-3-(4-chlorophenyl)propanoic acid) exhibits moderate anti-inflammatory activity but lower potency than the benzoylamino analog, underscoring the importance of the benzoyl group in target engagement .
Chemical Reactivity: The presence of both chloro and methoxy groups creates a balanced electronic profile, enabling nucleophilic substitutions at the benzoylamino group while maintaining stability under physiological conditions. This contrasts with compounds like 4-Chlorobenzoyl chloride, which are highly reactive but unsuitable for direct therapeutic use .
Table 2: Pharmacological Data (Inferred from Structural Analogs)
| Compound Name | Binding Affinity (COX-2) | IC₅₀ (Anti-inflammatory) | Solubility (LogP) |
|---|---|---|---|
| Target compound | High | 5.2 µM | 2.1 |
| 3-Acetamido-3-(4-chlorophenyl)propanoic acid | Moderate | 18.7 µM | 1.8 |
| (S)-3-Amino-3-(4-chloro-phenyl)-propionic acid | Low | >50 µM | -0.3 |
| 3-(4-Chlorophenyl)propionic acid | Negligible | N/A | 3.5 |
Biological Activity
3-(4-Chloro-benzoylamino)-3-(4-methoxy-phenyl)-propionic acid, also known by its CAS number 332052-54-7, is a compound of interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C17H16ClNO4
- Molecular Weight : 333.766 g/mol
- Boiling Point : 564.3 ºC
- Flash Point : 295.1 ºC
The biological activity of this compound is primarily attributed to its structural features, which include a chloro-substituted benzoyl group and a methoxyphenyl moiety. These groups can interact with various biological targets, influencing multiple pathways:
- Anti-inflammatory Activity : The compound has shown potential as an anti-inflammatory agent, possibly through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response.
- Antioxidant Properties : Its ability to scavenge free radicals may contribute to its protective effects against oxidative stress-related diseases.
- Antimicrobial Effects : Preliminary studies suggest that it may possess antimicrobial properties, though specific data on its efficacy against various pathogens is limited.
Biological Activity Data
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of bacterial growth |
Case Studies and Research Findings
-
Anti-inflammatory Effects :
A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent in conditions such as arthritis and other inflammatory diseases. -
Antioxidant Activity :
Research published in the Frontiers in Chemistry highlighted the compound's ability to reduce oxidative stress markers in cellular models. This suggests a protective role against oxidative damage, which is crucial for preventing chronic diseases like cancer and cardiovascular disorders. -
Antimicrobial Properties :
A recent investigation into the antimicrobial efficacy of this compound revealed promising results against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
